

# Enantioselective Synthesis with 2,2-Diphenylglycine Derivatives: Application Notes and Protocols

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## Compound of Interest

Compound Name: 2,2-Diphenylglycine

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This document provides detailed application notes and experimental protocols for the use of **2,2-diphenylglycine** and its derivatives in enantioselective synthesis. These compounds serve as powerful chiral auxiliaries and organocatalysts for the asymmetric synthesis of a variety of valuable chiral molecules, including non-natural amino acids and heterocyclic compounds.

## Introduction

Chiral **2,2-diphenylglycine** and its derivatives, such as (R)-phenylglycine amide and (R)-phenylglycinol, are highly effective chiral auxiliaries in asymmetric synthesis. Their bulky diphenylmethyl group provides excellent stereochemical control in a variety of chemical transformations, leading to high diastereoselectivity and enantioselectivity. These auxiliaries are particularly valuable in the synthesis of enantiomerically pure  $\alpha$ -amino acids and  $\beta$ -lactams, which are crucial building blocks for many pharmaceutical compounds. More recently, C2-symmetric derivatives of **2,2-diphenylglycine** have also emerged as efficient organocatalysts.

## Key Applications

The primary applications of **2,2-diphenylglycine** derivatives in enantioselective synthesis include:

- Asymmetric Strecker Synthesis of  $\alpha$ -Amino Acids: Utilizing (R)-phenylglycine amide as a chiral auxiliary to produce diastereomerically pure  $\alpha$ -amino nitriles, which are then converted to the corresponding  $\alpha$ -amino acids. A key feature of this method is the often-observed crystallization-induced asymmetric transformation, which allows for the isolation of a single diastereomer in high yield.[\[1\]](#)[\[2\]](#)
- Enantioselective Alkylation of Glycine Equivalents: Chiral nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand based on a **2,2-diphenylglycine** framework can be alkylated with high diastereoselectivity to produce a wide range of non-natural  $\alpha$ -amino acids.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Synthesis of Chiral Piperidine Alkaloids: Phenylglycinol-derived lactams are versatile intermediates for the enantioselective synthesis of substituted piperidines, which form the core of many alkaloids and other biologically active molecules.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Diastereoselective Synthesis of  $\beta$ -Lactams: Imines derived from **2,2-diphenylglycine** can be used in [2+2] cycloaddition reactions with ketenes to produce chiral  $\beta$ -lactams with good diastereoselectivity. These compounds are precursors to a variety of antibiotic agents.
- Organocatalytic Asymmetric Reactions: C2-symmetric derivatives of **2,2-diphenylglycine** have been developed as organocatalysts for reactions such as the asymmetric Michael addition.

## Data Presentation

### Table 1: Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide

Aldehyde/Ketone	Product Diastereomeric Ratio (dr)	Yield (%)	Reference
Pivaldehyde	>99:1	93	[2]
3,4-Dimethoxyphenylacetone	>99:1	76	[2]
Isobutyraldehyde	85:15	85	[2]
Benzaldehyde	70:30	90	[2]

**Table 2: Enantioselective Alkylation of a Ni(II) Complex of a Glycine Schiff Base with (S)-o-[(N-benzylprolyl)amino]benzophenone**

Alkylating Agent	Diastereomeric Excess (de) (%)	Yield (%)	Reference
Benzyl bromide	92	85	[4]
Allyl bromide	90	88	[4]
Ethyl iodide	85	75	[4]
n-Octyl bromide	98.8	98.1	[5]

## Experimental Protocols

### Protocol 1: Asymmetric Strecker Synthesis of (S)-tert-Leucine using (R)-Phenylglycine Amide

This protocol is adapted from Boesten, W. H. J., et al., Org. Lett. 2001, 3(8), 1121-1124.[2]

Step 1: Synthesis of (R,S)-2-[(1-cyano-2,2-dimethylpropyl)amino]-2-phenylacetamide

- To a stirred suspension of (R)-phenylglycine amide (60.3 g, 400 mmol) in water (400 mL), add pivaldehyde (37.2 g, 419 mmol) at room temperature.

- Simultaneously, add a 30% aqueous solution of sodium cyanide (68.8 g, 420 mmol) and glacial acetic acid (25.4 g, 423 mmol) over a period of 30 minutes. The temperature will increase from approximately 23°C to 28°C.
- Stir the mixture for 2 hours at 30°C, then increase the temperature to 70°C and continue stirring for 20 hours.
- Cool the mixture to 30°C.
- Isolate the precipitated product by filtration and wash with water (500 mL).
- Dry the solid to obtain the amino nitrile as a nearly colorless solid (Yield: ~92%, dr > 99:1).

#### Step 2: Hydrolysis to (S)-tert-Leucine

- Suspend the diastereomerically pure amino nitrile from Step 1 in a suitable acidic or basic aqueous solution.
- Heat the mixture under reflux until the hydrolysis of the nitrile and amide groups is complete (monitor by TLC or HPLC).
- After cooling, adjust the pH to the isoelectric point of tert-leucine to precipitate the amino acid.
- Isolate the product by filtration, wash with cold water and then ethanol, and dry under vacuum.
- The chiral auxiliary, (R)-phenylglycine, can be recovered from the mother liquor.

## Protocol 2: General Procedure for Asymmetric Alkylation of a Chiral Ni(II)-Glycine Complex

This protocol is a general representation based on the work of Belokon, Y. N., et al.<sup>[4][5]</sup>

#### Step 1: Formation of the Chiral Ni(II) Complex

- A Schiff base is first prepared by the condensation of glycine with a chiral ligand, such as (S)-o-[(N-benzylpropyl)amino]benzophenone.

- The Schiff base is then treated with a nickel(II) salt (e.g.,  $\text{Ni}(\text{OAc})_2$ ) in a suitable solvent like methanol to form the square-planar Ni(II) complex.

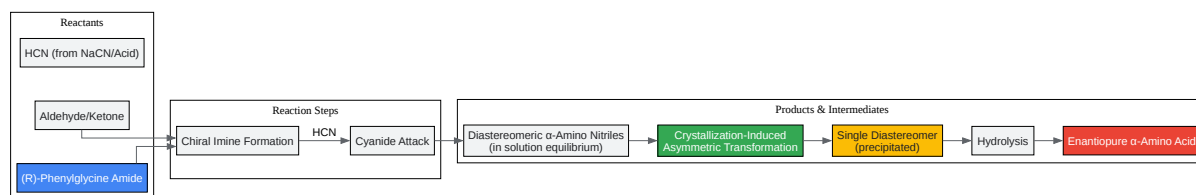
#### Step 2: Alkylation of the Ni(II) Complex

- Dissolve the chiral Ni(II)-glycine complex in an appropriate solvent (e.g., DMF).
- Add a base, such as powdered NaOH or KOH.
- Add the alkylating agent (e.g., benzyl bromide, n-octyl bromide) and stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
- The diastereomeric products can be separated by column chromatography on silica gel.

#### Step 3: Decomposition of the Complex and Isolation of the $\alpha$ -Amino Acid

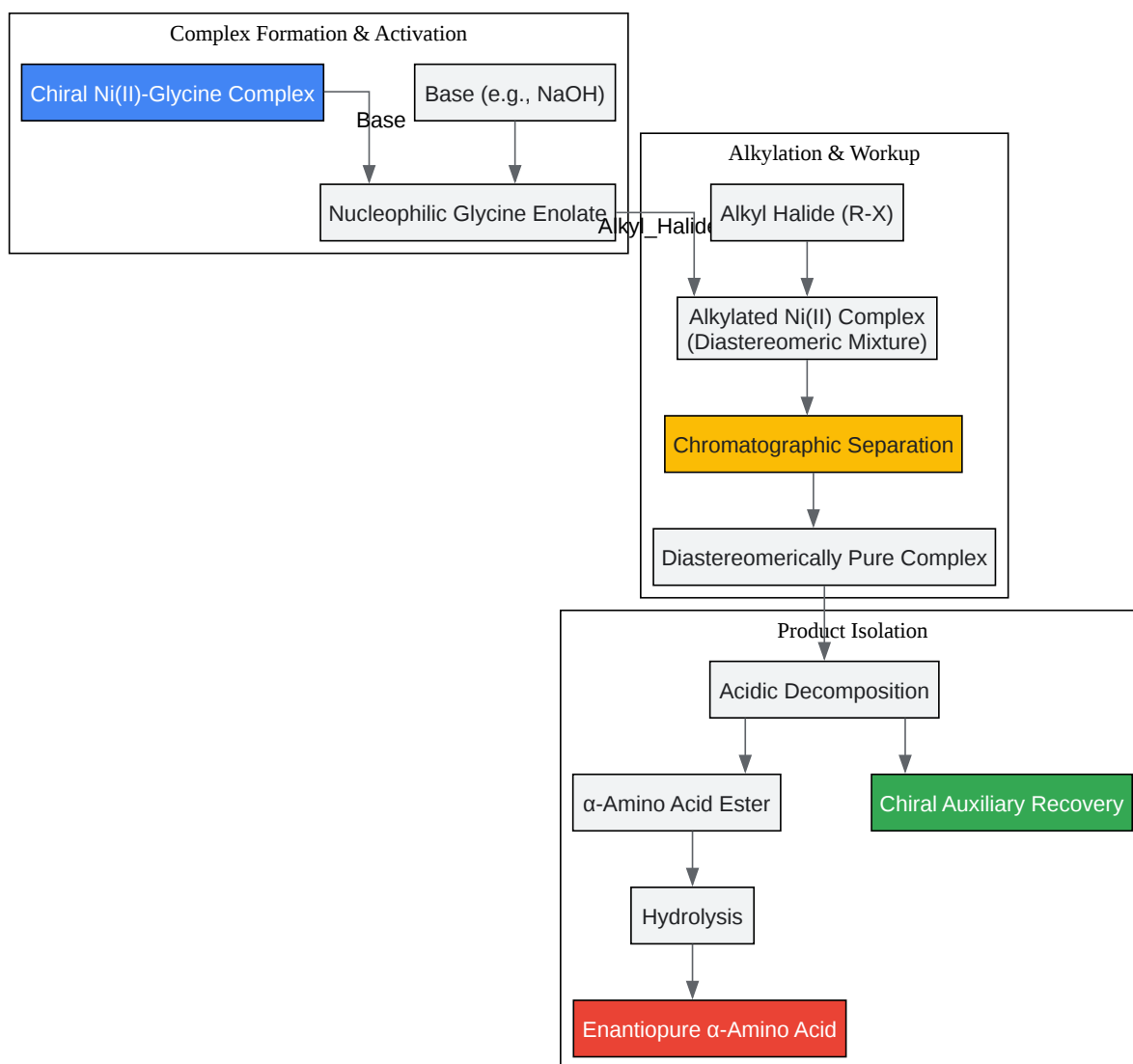
- Dissolve the isolated diastereomerically pure complex in an acidic solution (e.g., 2M HCl).
- The complex will decompose, releasing the  $\alpha$ -amino acid ester.
- The chiral ligand can be recovered by extraction.
- The amino acid ester can be hydrolyzed to the free amino acid by further heating in acid.
- Neutralize the solution to the isoelectric point to precipitate the pure  $\alpha$ -amino acid.

## Visualizations



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Caption: Workflow for Asymmetric Strecker Synthesis.



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Caption: Asymmetric Alkylation of a Ni(II)-Glycine Complex.

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